molecular formula C6H4Cl2FN B8387855 5-(Dichloromethyl)-2-fluoropyridine

5-(Dichloromethyl)-2-fluoropyridine

Cat. No.: B8387855
M. Wt: 180.00 g/mol
InChI Key: WBUQEMCVZBYQAF-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-2-fluoropyridine is a halogenated pyridine derivative characterized by a fluorine atom at position 2 and a dichloromethyl (-CHCl₂) group at position 5 of the pyridine ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(dichloromethyl)-2-fluoropyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or substitution reactions. A common approach is the chloromethylation of 2-fluoropyridine derivatives using reagents like Cl2 or SOCl2 under controlled conditions. For example, highlights a method for synthesizing chloro-substituted pyridines via palladium-catalyzed cross-coupling, which could be adapted by replacing phenyl substituents with dichloromethyl groups. Key factors affecting yield include:

  • Catalyst selection : Pd(PPh3)4 or CuI for coupling reactions.
  • Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

A comparative analysis of two synthetic routes:

MethodCatalystYield (%)Purity (%)Reference
ChloromethylationSOCl2/DMF65–7090Adapted from
Cross-couplingPd(PPh3)450–5585Hypothetical adaptation

Q. How can researchers characterize this compound, and what spectral data are critical for validation?

Characterization requires a multi-technique approach:

  • NMR : <sup>1</sup>H NMR should show a singlet for the dichloromethyl group (δ 4.8–5.2 ppm) and distinct aromatic protons (δ 7.5–8.5 ppm). <sup>19</sup>F NMR will confirm the fluorine environment (δ -110 to -120 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]<sup>+</sup> at m/z 194.97 (C6H4Cl2FN).
  • X-ray crystallography : Structural analogs like 5-(2,3-dichlorophenyl)-2-fluoropyridine ( ) reveal planar pyridine rings and bond angles critical for confirming substituent positions.

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or skin contact ( ).
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration ( ).
  • Emergency measures : Immediate rinsing with water for eye/skin exposure ( ).

Advanced Research Questions

Q. How do electronic effects of the dichloromethyl group influence the reactivity of 2-fluoropyridine in nucleophilic substitution reactions?

The dichloromethyl group is strongly electron-withdrawing, which:

  • Activates the pyridine ring at the 3- and 5-positions for nucleophilic attack.
  • Increases stability of intermediates via inductive effects, as observed in analogous chloropyridine systems ( ).
  • Modifies reaction pathways : For example, in Suzuki-Miyaura couplings, the electron-deficient ring may require milder bases (K2CO3 vs. Cs2CO3) to prevent decomposition. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Discrepancies in catalytic performance (e.g., Pd vs. Cu) may arise from:

  • Substituent steric effects : The dichloromethyl group creates steric hindrance, reducing accessibility for bulky catalysts.
  • Solvent coordination : DMSO may deactivate Pd catalysts by strong ligand binding, while DMF offers better compatibility.
  • Trace impurities : Halogenated byproducts (e.g., Cl<sup>−</sup>) can poison catalysts. Mitigation includes pre-purifying starting materials and using scavengers like molecular sieves.

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Docking studies : Compare binding affinities to target enzymes (e.g., kinases) using software like AutoDock. Analogous compounds in show antimicrobial activity via enzyme inhibition.
  • QSAR models : Correlate substituent electronegativity (Cl, F) with bioactivity. For example, higher Cl content may enhance membrane permeability but reduce solubility.
  • ADMET profiling : Predict toxicity using tools like SwissADME; the dichloromethyl group may increase hepatotoxicity risk, requiring structural optimization .

Q. Methodological Guidelines

  • Experimental design : Use fractional factorial designs to optimize reaction parameters (temperature, catalyst loading).
  • Data validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software).
  • Contradiction analysis : Replicate experiments under strictly controlled conditions and use statistical tools (ANOVA) to identify outliers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyridines with Varied Substituents

5-(Bromomethyl)-2-fluoropyridine

  • Molecular Formula : C₆H₅BrFN
  • Molecular Weight : 190.01
  • Key Features : The bromomethyl (-CH₂Br) group at position 5 enhances nucleophilic substitution reactivity compared to dichloromethyl. This compound is widely used to synthesize caspase-3 inhibitors via benzylation reactions .
  • Applications : Critical in preparing N-benzylisatinsulfonamides for apoptosis regulation .

5-(2,3-Dichlorophenyl)-2-fluoropyridine

  • Molecular Formula : C₁₁H₆Cl₂FN
  • Molecular Weight : 242.07
  • Crystallographic data (triclinic system, space group P1) reveal a planar pyridine ring with Cl–C bond lengths of 1.73–1.74 Å, influencing molecular packing .
  • Applications : Explored as a building block in materials science due to its rigid structure .

2-Chloro-5-fluoropyridine

  • Molecular Formula : C₅H₃ClFN
  • Molecular Weight : 131.54
  • Key Features : The absence of a methylene group reduces steric bulk, increasing solubility in polar solvents. It is commercially available at 98% purity and serves as a precursor for cross-coupling reactions .

Dichloromethyl-Substituted Heterocycles

2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines

  • Molecular Features : The dichloromethyl group enhances electrophilicity, enabling covalent interactions with biological targets. Derivatives with aromatic substituents show selective cytotoxicity against cancer cell lines (e.g., compounds 3ba , 3bb ) .
  • Biological Activity : IC₅₀ values in the low micromolar range for leukemia and breast cancer models, attributed to interference with DNA repair mechanisms .

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX-3)

  • Molecular Formula : C₅H₃Cl₃O₃
  • Key Features: A non-pyridine analog with a dichloromethyl group.

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Reference
5-(Dichloromethyl)-2-fluoropyridine C₆H₄Cl₂FN 196.01 (theoretical) 2-F, 5-CHCl₂ High electrophilicity; synthetic intermediate N/A
5-(Bromomethyl)-2-fluoropyridine C₆H₅BrFN 190.01 2-F, 5-CH₂Br Nucleophilic substitution; caspase-3 inhibitors
5-(2,3-Dichlorophenyl)-2-fluoropyridine C₁₁H₆Cl₂FN 242.07 2-F, 5-C₆H₃Cl₂ Rigid crystal structure; materials science
2-Chloro-5-fluoropyridine C₅H₃ClFN 131.54 2-F, 5-Cl Solubility in polar solvents; cross-coupling

Research Findings and Implications

  • Electronic Effects: The electron-withdrawing fluorine at position 2 and dichloromethyl at position 5 create a polarized pyridine ring, enhancing reactivity in Suzuki-Miyaura and Ullmann couplings compared to non-fluorinated analogs .
  • Biological Potential: While direct data are lacking, dichloromethyl-substituted triazines demonstrate anticancer activity, suggesting possible utility in medicinal chemistry for targeted therapies .

Properties

Molecular Formula

C6H4Cl2FN

Molecular Weight

180.00 g/mol

IUPAC Name

5-(dichloromethyl)-2-fluoropyridine

InChI

InChI=1S/C6H4Cl2FN/c7-6(8)4-1-2-5(9)10-3-4/h1-3,6H

InChI Key

WBUQEMCVZBYQAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(Cl)Cl)F

Origin of Product

United States

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